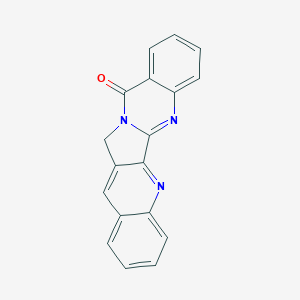

Luotonin A

説明

特性

IUPAC Name |

3,11,21-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,13,15,17,19-nonaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O/c22-18-13-6-2-4-8-15(13)20-17-16-12(10-21(17)18)9-11-5-1-3-7-14(11)19-16/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMDXNLBIYLTER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC3=CC=CC=C3N=C2C4=NC5=CC=CC=C5C(=O)N41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347723 | |

| Record name | Luotonin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205989-12-4 | |

| Record name | Luotonin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 205989-12-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Luotonin A as a Topoisomerase I Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luotonin A, a pyrroloquinazolinoquinoline alkaloid, has emerged as a significant subject of interest in oncology research due to its mechanism of action as a topoisomerase I (Topo I) inhibitor. Structurally reminiscent of the well-known Topo I poison camptothecin (CPT), this compound presents a unique chemical scaffold, notably lacking the labile E-ring lactone characteristic of CPTs. This guide provides an in-depth technical overview of this compound's core mechanism of action. It details its role in the stabilization of the Topo I-DNA cleavage complex, presents quantitative data on its inhibitory and cytotoxic effects, outlines key experimental methodologies for its study, and explores the downstream cellular consequences of its activity, including the induction of the DNA damage response.

Introduction

DNA topoisomerase I is a vital nuclear enzyme that alleviates torsional stress in DNA during critical cellular processes such as replication, transcription, and recombination. It achieves this by introducing transient single-strand breaks in the DNA backbone, allowing for controlled rotation of the DNA, followed by religation of the break. Due to their critical role in cell proliferation, Topo I has been a key target for the development of anticancer agents.

This compound, isolated from the Chinese medicinal plant Peganum nigellastrum, has been identified as a Topo I poison.[1][2] Unlike catalytic inhibitors, which would prevent the enzyme from binding to or cleaving DNA, this compound acts by trapping the enzyme-DNA intermediate, known as the cleavage complex. This stabilization prevents the religation of the DNA strand, leading to the accumulation of single-strand breaks. The collision of replication forks with these stalled complexes converts the single-strand breaks into cytotoxic double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[3]

This guide will dissect the molecular interactions and cellular consequences of this compound's inhibitory action on Topoisomerase I.

Core Mechanism: Stabilization of the Topoisomerase I-DNA Cleavage Complex

The primary mechanism of action of this compound is its ability to stabilize the covalent binary complex formed between Topoisomerase I and DNA.[1][4] This mode of action is analogous to that of camptothecin.[1] this compound intercalates into the DNA at the site of the enzyme-mediated cleavage, preventing the religation of the broken DNA strand. This results in an accumulation of Topo I-linked DNA single-strand breaks.

The Topoisomerase I Catalytic Cycle and Point of Inhibition

The catalytic cycle of Topoisomerase I involves several key steps: non-covalent binding to DNA, cleavage of one DNA strand via the formation of a covalent 3'-phosphotyrosyl bond, controlled rotation of the downstream DNA segment, and finally, religation of the cleaved strand. This compound exerts its inhibitory effect by binding to the transient Topo I-DNA cleavage complex, thereby inhibiting the religation step.

Molecular Interactions with the Topo I-DNA Complex

Molecular docking studies have provided insights into the binding mode of this compound within the Topo I-DNA covalent complex. This compound is predicted to bind at the site of DNA cleavage, intercalating between the upstream (-1) and downstream (+1) base pairs. This binding orientation is remarkably similar to that of topotecan, a CPT analogue. A key interaction involves the formation of a hydrogen bond between this compound and the Arg364 residue of Topoisomerase I, which contributes to the stability of the ternary complex.[5]

Quantitative Analysis of this compound Activity

The inhibitory effects of this compound and its analogues have been quantified through various in vitro assays, primarily focusing on cytotoxicity in different cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | Murine Leukemia P-388 | ~6.3 (converted from 1.8 µg/mL) | [1] |

| Yeast (expressing hTopo I) | 5.7 - 12.6 | [1] | |

| 4,9-diamino-luotonin A | SW480 (colon) | 2.03 | [6] |

| HL60 (leukemia) | 0.82 | [6] | |

| 8-piperazinyl-9-fluoro-luotonin A | HepG2 (liver) | 3.58 | [6] |

| A549 (lung) | 4.85 | [6] | |

| MCF-7 (breast) | 5.33 | [6] | |

| HeLa (cervical) | 6.19 | [6] | |

| 5-deaza-8-piperazinyl-9-fluoro-luotonin A | HepG2 (liver) | 1.20 | [6] |

| A549 (lung) | 2.09 | [6] | |

| MCF-7 (breast) | 1.56 | [6] | |

| HeLa (cervical) | 1.92 | [6] | |

| Camptothecin (for comparison) | Yeast (expressing hTopo I) | 0.74 - 0.86 | [1] |

Experimental Protocols

The investigation of this compound's mechanism of action relies on two key biochemical assays: the Topoisomerase I DNA relaxation assay and the Topoisomerase I-mediated DNA cleavage assay.

Topoisomerase I DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the catalytic activity of Topo I, which relaxes supercoiled plasmid DNA.

-

Objective: To determine if this compound inhibits the overall catalytic activity of Topoisomerase I.

-

Principle: Supercoiled plasmid DNA has a more compact structure and migrates faster in an agarose gel compared to its relaxed circular form. Topo I converts the supercoiled form to the relaxed form. An inhibitor will prevent this conversion, resulting in the persistence of the supercoiled DNA band.

-

Methodology:

-

Reaction Mixture: Supercoiled plasmid DNA (e.g., pBR322 or pSP64) is incubated in a reaction buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and EDTA).

-

Incubation: Purified human Topoisomerase I is added to the reaction mixture in the presence or absence of varying concentrations of this compound. The reaction is incubated at 37°C for a defined period (e.g., 10-30 minutes).[1][7]

-

Termination: The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

-

Analysis: The DNA topoisomers are resolved by electrophoresis on a 1% agarose gel. The gel is stained with ethidium bromide and visualized under UV light.

-

-

Expected Results with this compound: Studies have shown that this compound, unlike some other Topo I inhibitors, does not significantly inhibit the relaxation of supercoiled DNA at concentrations where it effectively stabilizes the cleavage complex.[1] This indicates that this compound is not a catalytic inhibitor but rather a poison that traps the cleavage intermediate.

Topoisomerase I-Mediated DNA Cleavage Assay

This assay directly measures the stabilization of the Topo I-DNA cleavage complex induced by a compound.

-

Objective: To quantify the ability of this compound to trap the covalent Topo I-DNA intermediate.

-

Principle: A radiolabeled DNA fragment is incubated with Topo I and the test compound. The formation of the covalent complex is trapped by the addition of a denaturant. The protein is then digested, leaving the DNA fragments with a covalent adduct at the 3'-end. These cleaved DNA fragments are then separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. An increase in the intensity of the cleaved DNA bands in the presence of the compound indicates stabilization of the cleavage complex.

-

Methodology:

-

DNA Substrate Preparation: A DNA fragment (e.g., a restriction fragment of a plasmid) is end-labeled with a radioactive isotope, typically ³²P at the 3'-end.[1]

-

Reaction Mixture: The radiolabeled DNA substrate is incubated with purified human Topoisomerase I in a reaction buffer, in the presence or absence of this compound at various concentrations.

-

Incubation: The reaction is allowed to proceed at 37°C for a set time (e.g., 60 minutes) to reach equilibrium.[1]

-

Termination and Denaturation: The reaction is stopped by adding SDS to trap the covalent complexes.

-

Protein Digestion: Proteinase K is added to digest the Topoisomerase I, leaving small peptides attached to the DNA.

-

Analysis: The DNA fragments are separated on a denaturing polyacrylamide gel. The gel is dried and exposed to an X-ray film or a phosphorimager screen to visualize the radiolabeled DNA bands.

-

-

Expected Results with this compound: this compound causes a concentration-dependent increase in the amount of cleaved DNA, demonstrating its ability to stabilize the Topo I-DNA binary complex.[1] The pattern of cleavage sites is identical to that produced by camptothecin, suggesting a similar mode of interaction with the complex.[1]

Downstream Cellular Effects and Signaling Pathways

The stabilization of the Topo I-DNA cleavage complex by this compound initiates a cascade of cellular events, primarily linked to the DNA Damage Response (DDR).

Induction of DNA Double-Strand Breaks and Cell Cycle Arrest

When a replication fork collides with a this compound-stabilized cleavage complex, the single-strand break is converted into a DNA double-strand break (DSB). These DSBs are highly cytotoxic lesions that activate the DDR machinery. The presence of DSBs typically triggers cell cycle checkpoints to halt cell division and allow time for DNA repair. Some analogues of this compound have been shown to induce a G2/M phase cell cycle arrest.

Activation of the DNA Damage Response (DDR) Pathway

While direct studies on this compound are limited, based on its mechanism as a Topo I poison, it is highly probable that it activates the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinase pathways, the master regulators of the DDR.

-

ATM-Chk2 Pathway: DSBs are primarily sensed by the MRN complex (Mre11-Rad50-Nbs1), which recruits and activates the ATM kinase. ATM then phosphorylates a plethora of downstream targets, including the checkpoint kinase Chk2 and the histone variant H2AX (forming γH2AX), a hallmark of DSBs.

-

ATR-Chk1 Pathway: Replication stress, which occurs when replication forks stall at the cleavage complexes, leads to the formation of single-stranded DNA (ssDNA) coated with RPA (Replication Protein A). This structure recruits and activates the ATR kinase, which in turn phosphorylates and activates the checkpoint kinase Chk1.

Activated Chk1 and Chk2 enforce cell cycle arrest and promote DNA repair. If the damage is too extensive to be repaired, these pathways can signal for the induction of apoptosis.

Conclusion

This compound represents a compelling scaffold for the development of novel anticancer agents. Its core mechanism of action is the stabilization of the Topoisomerase I-DNA cleavage complex, a mode of action it shares with the clinically successful camptothecin family of drugs. However, its distinct chemical structure, which imparts greater stability, offers a promising foundation for the design of new analogues with improved pharmacological properties. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and its derivatives as potential therapeutic agents. Further research into the specific interactions within the ternary complex and a more detailed elucidation of the downstream signaling pathways will be crucial in realizing the full therapeutic potential of this class of compounds.

References

- 1. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 2. This compound. A naturally occurring human DNA topoisomerase I poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. inspiralis.com [inspiralis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]

In Vitro Anticancer Activity of Luotonin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luotonin A is a pentacyclic quinazolinone alkaloid originally isolated from the Chinese medicinal plant Peganum nigellastrum. Structurally similar to the potent anticancer agent camptothecin, this compound has emerged as a compound of significant interest in oncology research. Its mechanism of action, primarily centered on the inhibition of topoisomerase I, leads to cell cycle arrest and apoptosis in a variety of cancer cell lines. This technical guide provides a comprehensive overview of the in vitro anticancer activity of this compound, detailing its cytotoxic effects, underlying molecular mechanisms, and the experimental protocols used for its evaluation.

Data Presentation: Cytotoxicity of this compound Across Cancer Cell Lines

The in vitro cytotoxic activity of this compound has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below. It is important to note that while this compound shows promise, some of its derivatives have been synthesized to enhance its cytotoxic effects.[1]

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| P-388 | Murine Leukemia | ~5.1 (1.8 µg/mL) | [1][2] |

| HeLa | Cervical Cancer | >100 | [3] |

| HCT-116 | Colon Cancer | >100 | [3] |

| DU-145 | Prostate Cancer | 23.25 ± 5.95 | [3] |

| MDA-MB-231 | Breast Cancer | 56.07 ± 3.35 | [3] |

| HL-60 | Leukemia | >100 | [3] |

| SW480 | Colon Adenocarcinoma | - | |

| HepG2 | Hepatocellular Carcinoma | - | |

| A549 | Lung Carcinoma | - | |

| MCF-7 | Breast Cancer | - | |

| SiHa | Cervical Cancer | - |

Note: Some studies have reported low micromolar or even sub-micromolar IC50 values for this compound derivatives, indicating that structural modifications can significantly enhance its anticancer potency.[1] For instance, a 4,9-diamino-luotonin A derivative showed IC50 values of 2.03 µM and 0.82 µM against SW480 and HL60 cells, respectively.[1] Another 8-piperazinyl-9-fluoro-derivate exhibited IC50 values of 3.58 µM (HepG2), 4.85 µM (A549), 5.33 µM (MCF-7), and 6.19 µM (HeLa).[1]

Core Mechanism of Action: Topoisomerase I Inhibition

The primary mechanism underlying the anticancer activity of this compound is its function as a topoisomerase I (Top1) poison.[2][4] Similar to camptothecin, this compound stabilizes the covalent complex formed between Top1 and DNA during DNA replication and transcription. This stabilization prevents the re-ligation of the single-strand breaks created by the enzyme, leading to the accumulation of DNA damage and ultimately triggering cell death pathways.[2][4]

Signaling Pathways Modulated by this compound

The accumulation of DNA damage induced by this compound triggers two major cellular responses: cell cycle arrest and apoptosis.

G2/M Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at the G2/M transition phase. This checkpoint prevents cells with damaged DNA from entering mitosis, thus averting the propagation of genetic errors. The G2/M arrest is primarily regulated by the activity of the Cyclin B1/CDK1 complex. While the specific signaling cascade for this compound is still under full investigation, the general pathway for G2/M arrest involves the activation of DNA damage sensors like ATM and ATR, which in turn activate checkpoint kinases Chk1 and Chk2. These kinases then inactivate Cdc25c, a phosphatase required for the activation of the Cyclin B1/CDK1 complex.

Induction of Apoptosis

Prolonged cell cycle arrest or extensive DNA damage caused by this compound can lead to the induction of apoptosis, or programmed cell death. This process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: DNA damage can activate pro-apoptotic Bcl-2 family proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then forms the apoptosome complex with Apaf-1 and pro-caspase-9, leading to the activation of executioner caspases like caspase-3.

-

Extrinsic Pathway: While less directly implicated for Top1 inhibitors, this pathway involves the activation of death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate executioner caspases or cleave Bid to tBid, amplifying the intrinsic pathway.

References

Luotonin A: A Technical Guide to Natural Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luotonin A, a pyrroloquinazolinoquinoline alkaloid, has garnered significant interest within the scientific community due to its cytotoxic properties and its mechanism of action as a DNA topoisomerase I inhibitor. This technical guide provides an in-depth overview of the natural sources of this compound, focusing primarily on the plant species Peganum nigellastrum. It details the methodologies for its extraction, isolation, and purification, drawing from established scientific literature. Furthermore, this guide presents a visualization of the this compound extraction workflow and its molecular signaling pathway, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Natural Sources of this compound

The principal natural source of this compound is the plant Peganum nigellastrum, a perennial herb belonging to the Nitrariaceae family.[1][2][3] This plant is found in arid and semi-arid regions of Central Asia and is used in traditional Chinese medicine.[4] this compound is primarily isolated from the aerial parts of Peganum nigellastrum.[3][4]

While Peganum nigellastrum is the most cited source, other species of the Peganum genus, such as Peganum harmala (Syrian Rue), are known to produce a variety of structurally related alkaloids, including harmine and harmaline.[5] However, the presence and concentration of this compound in these other species are not as well-documented. Another plant, Brucea javanica, is a known source of various alkaloids, but the direct isolation of this compound from this plant has not been definitively established in the reviewed literature.

Table 1: Natural Sources of this compound and Related Alkaloids

| Plant Species | Family | Part(s) Used | Key Alkaloids Isolated |

| Peganum nigellastrum | Nitrariaceae | Aerial parts, Seeds | This compound, Luotonin B, Vasicinone, Deoxyvasicinone[6][7] |

| Peganum harmala | Nitrariaceae | Seeds | Harmine, Harmaline, Tetrahydroharmine[5] |

| Brucea javanica | Simaroubaceae | Fruits, Seeds | Bruceine A, Brusatol (this compound not explicitly reported) |

Extraction and Isolation of this compound

The extraction of this compound from Peganum nigellastrum typically involves a multi-step process that leverages the basic nature of alkaloids. The general workflow includes solvent extraction, acid-base partitioning for selective separation, and chromatographic purification.

General Experimental Protocol

The following protocol is a composite of methodologies described in the scientific literature for the isolation of alkaloids from Peganum species.

2.1.1. Plant Material Preparation

-

Collect the aerial parts of Peganum nigellastrum.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

-

Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

2.1.2. Solvent Extraction

-

Macerate the powdered plant material in 80% ethanol (EtOH) at room temperature for an extended period (e.g., 7 days), with occasional agitation. Alternatively, perform continuous extraction using a Soxhlet apparatus with EtOH.

-

Filter the extract to remove the solid plant residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.

2.1.3. Acid-Base Partitioning

-

Suspend the crude extract in a 2% aqueous solution of hydrochloric acid (HCl).

-

Filter the acidic solution to remove any insoluble, non-alkaloidal material.

-

Wash the acidic solution with a non-polar organic solvent, such as chloroform (CHCl₃) or diethyl ether (Et₂O), to remove neutral and acidic compounds. Discard the organic layer.

-

Adjust the pH of the aqueous layer to approximately 9-10 by the dropwise addition of a base, such as ammonium hydroxide (NH₄OH). This will precipitate the alkaloids.

-

Extract the basified aqueous solution multiple times with chloroform.

-

Combine the chloroform extracts and wash them with distilled water to remove any remaining impurities.

-

Dry the chloroform extract over anhydrous sodium sulfate (Na₂SO₄) and then evaporate the solvent to yield the crude alkaloid fraction.

2.1.4. Chromatographic Purification

-

Subject the crude alkaloid fraction to column chromatography over silica gel.

-

Elute the column with a gradient of chloroform and methanol (CHCl₃-MeOH), starting with 100% CHCl₃ and gradually increasing the polarity by adding MeOH.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., CHCl₃:MeOH, 95:5) and visualizing under UV light or with Dragendorff's reagent.

-

Combine the fractions containing this compound.

-

Further purify the combined fractions by recrystallization from a suitable solvent system (e.g., methanol) to obtain pure this compound.

Quantitative Data

Specific quantitative data on the yield of this compound from Peganum nigellastrum is not consistently reported in the readily available scientific literature. The concentration of alkaloids in plants can vary significantly based on factors such as the geographical location of the plant, the time of harvest, and the specific extraction method employed. However, studies have confirmed the presence of this compound as a constituent of the alkaloid fraction of Peganum nigellastrum.

Visualizations

Experimental Workflow for this compound Extraction

Caption: Workflow for the extraction and isolation of this compound.

Signaling Pathway of this compound as a Topoisomerase I Inhibitor

Caption: Mechanism of action of this compound as a Topoisomerase I inhibitor.

Conclusion

This compound remains a molecule of significant interest for the development of novel anticancer agents. This guide has provided a detailed overview of its primary natural source, Peganum nigellastrum, and a comprehensive, albeit generalized, protocol for its extraction and isolation. The provided diagrams offer a clear visual representation of both the practical workflow for obtaining this compound and its molecular mechanism of action. Further research is warranted to establish a standardized and optimized extraction protocol and to quantify the yield of this compound from its natural source, which will be crucial for its potential development as a therapeutic agent.

References

- 1. This compound. A naturally occurring human DNA topoisomerase I poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alkaloids and phenylpropanoids from Peganum nigellastrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Research on Luotonins A, B, and E - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peganum harmala L.: A Review of Botany, Traditional Use, Phytochemistry, Pharmacology, Quality Marker, and Toxicity - Li - Combinatorial Chemistry & High Throughput Screening [manmiljournal.ru]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Total Synthesis Strategies for Luotonin A and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Luotonin A is a pentacyclic quinazolinone-containing alkaloid first isolated from the plant Peganum nigellastrum. It has garnered significant attention from the scientific community due to its structural similarity and identical mechanism of action to camptothecin, a well-known topoisomerase I (Topo I) inhibitor used in cancer chemotherapy.[1][2] this compound stabilizes the covalent complex between Topo I and DNA, leading to cytotoxicity, particularly against murine leukemia P-388 cells.[2][3] Although its potency is less than that of camptothecin, its unique and stable E-ring has made it a compelling lead structure for the development of new anticancer agents.[1][2] This has spurred extensive research into the development of efficient and versatile total synthesis strategies to access the core structure and generate a diverse library of analogues for structure-activity relationship (SAR) studies.

This technical guide provides an in-depth overview of the primary total synthesis strategies for this compound and its derivatives. It details key reaction methodologies, presents comparative quantitative data, and provides protocols for critical experimental steps.

Core Synthetic Strategies: A Strategic Overview

The synthesis of the pentacyclic this compound scaffold can be approached through various disconnections, leading to several distinct strategies. The most prominent approaches focus on the construction of the B, C, and D rings onto a pre-existing quinazolinone (A/E rings) or related precursors.

References

The Biological Activities of Luotonin A: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luotonin A, a pentacyclic quinazolinone alkaloid originally isolated from the Chinese medicinal plant Peganum nigellastrum, has garnered significant attention in the scientific community for its diverse biological activities. Its planar structure, reminiscent of other DNA intercalating agents, has spurred extensive research into its potential as a therapeutic agent, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anticancer, antiviral, and antifungal properties. We delve into the molecular mechanisms underlying these activities, present quantitative data in a clear and comparative format, and provide detailed experimental protocols for key assays. Furthermore, this guide includes visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action.

Anticancer Activity

The most extensively studied biological activity of this compound is its potent cytotoxicity against a variety of cancer cell lines. This activity is primarily attributed to its function as a DNA topoisomerase I inhibitor.

Mechanism of Action: Topoisomerase I Inhibition

DNA topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. This compound exerts its cytotoxic effect by stabilizing the covalent complex formed between topoisomerase I and DNA[1][2]. This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When the replication fork encounters these stalled complexes, it results in the formation of irreversible double-strand breaks, ultimately triggering apoptotic cell death[2][3].

The interaction of this compound with the topoisomerase I-DNA complex is a critical aspect of its anticancer activity. The planar structure of this compound allows it to intercalate into the DNA at the site of the single-strand break, stabilizing the enzyme-DNA covalent intermediate.

Cytotoxicity Data

The cytotoxic effects of this compound have been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| P-388 | Murine Leukemia | 1.8 (as µg/mL) | [2][3] |

| HL-60 | Human Promyelocytic Leukemia | 7.17 ± 1.07 | [4] |

| SW480 | Human Colon Adenocarcinoma | >100 | [4] |

| Yeast (expressing human Topo I) | - | 5.7 - 12.6 | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 48 or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]

Induction of Apoptosis and Cell Cycle Arrest

Consistent with its mechanism of action, this compound has been shown to induce apoptosis in cancer cells. This is often accompanied by cell cycle arrest, typically at the G2/M phase, as the cell's checkpoints detect the DNA damage.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[7][8][9][10][11]

Antiviral Activity

This compound and its derivatives have demonstrated notable antiviral activity, particularly against the Tobacco Mosaic Virus (TMV), a significant plant pathogen.

Mechanism of Action against Tobacco Mosaic Virus (TMV)

Research suggests that the antiviral mechanism of this compound derivatives against TMV involves direct interaction with the viral coat protein (CP)[12]. By binding to the CP, these compounds can interfere with the assembly of new virus particles, a critical step in the viral life cycle. This disruption of virion formation effectively curtails the spread of the infection within the plant.

Antiviral Activity Data

The antiviral efficacy of this compound and its derivatives is often evaluated by their ability to inhibit the formation of local lesions on infected plant leaves.

| Compound | Virus | Assay | Concentration (µg/mL) | Inhibition Rate (%) | Reference |

| This compound derivative 9k | TMV | Inactivation | 500 | 55 | [13] |

| This compound derivative 12b | TMV | Curative | 500 | 57 | [13] |

| This compound derivative 12d | TMV | Protection | 500 | 59 | [13] |

Experimental Protocol: Half-Leaf Method for Antiviral Activity

The half-leaf method is a common technique to assess the in-vivo antiviral activity of compounds against plant viruses.

Materials:

-

Host plants (e.g., Nicotiana tabacum)

-

Tobacco Mosaic Virus (TMV) inoculum

-

This compound solution

-

Control solution (e.g., water or buffer)

-

Carborundum (abrasive)

Procedure:

-

Select healthy, fully expanded leaves on the host plants.

-

Lightly dust the upper surface of the leaves with carborundum.

-

Mechanically inoculate the entire leaf surface with the TMV inoculum.

-

For the curative assay, after a set period (e.g., 2 hours), treat one half of the leaf with the this compound solution and the other half with the control solution.

-

For the protective assay, treat one half of the leaf with the this compound solution before inoculation and the other half with the control solution.

-

For the inactivation assay, mix the this compound solution with the TMV inoculum before applying it to one half of the leaf, and a control mixture to the other half.

-

Keep the plants under suitable growing conditions for 3-4 days.

-

Count the number of local lesions on each half of the leaf.

-

Calculate the percentage of inhibition based on the reduction in lesion number on the treated half compared to the control half.[12]

Anti-inflammatory Activity

While less explored than its anticancer properties, this compound has been reported to possess anti-inflammatory activities. A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB Signaling Pathway: A Potential Target

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of its target genes. Inhibition of this pathway is a major strategy for the development of anti-inflammatory drugs. While the direct effects of this compound on this pathway require further detailed investigation, its potential to modulate NF-κB signaling is a promising area for future research.

Antifungal Activity

In addition to its other biological activities, this compound and its derivatives have shown promise as antifungal agents against various phytopathogenic fungi.

Antifungal Activity Data

The antifungal activity is typically quantified by determining the concentration required to inhibit fungal growth by 50% (EC50).

| Compound | Fungal Species | EC50 (µg/mL) | Reference |

| This compound | Botrytis cinerea | - | [12] |

| This compound derivative 14 | Botrytis cinerea | 100% inhibition at test concentration | [13] |

Conclusion

This compound is a fascinating natural product with a broad spectrum of biological activities. Its well-established role as a topoisomerase I inhibitor provides a solid foundation for its development as an anticancer agent. Furthermore, its emerging antiviral and antifungal properties open up new avenues for its therapeutic application. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and scientists working to further elucidate the mechanisms of action of this compound and to unlock its full therapeutic potential. Further research, particularly into its anti-inflammatory mechanisms and in vivo efficacy, is warranted to translate the promising in vitro findings into clinical applications.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. vet.cornell.edu [vet.cornell.edu]

- 9. DNA Staining with PI: Complex Hypotonic Solution | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

Preliminary Investigation of Luotonin A's Anti-inflammatory Properties: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luotonin A, a pyrroloquinazolinoquinoline alkaloid isolated from the aerial parts of Peganum nigellastrum Bunge, has been primarily recognized for its cytotoxic activities against various cancer cell lines, functioning as a topoisomerase I inhibitor.[1][2] The plant source of this compound has a history of use in traditional Chinese medicine for treating conditions often associated with inflammation, such as rheumatism and abscesses.[1][3] While one study has referred to this compound as a "natural cytotoxic and anti-inflammatory alkaloid," there is a notable scarcity of direct, empirical evidence in the scientific literature detailing its specific anti-inflammatory properties and mechanisms of action.[4]

This technical guide serves as a framework for the preliminary investigation of the anti-inflammatory potential of this compound. It outlines a series of established experimental protocols and data presentation structures to systematically evaluate its effects on key inflammatory pathways and mediators. The methodologies described herein are based on standard in vitro and in vivo models used to characterize novel anti-inflammatory agents. This document is intended to guide researchers in generating the foundational data required to validate the ethnobotanical claims and preliminary mentions of this compound's anti-inflammatory activity.

Quantitative Data Presentation

Effective preliminary investigation requires the systematic collection and organization of quantitative data. The following tables are structured to summarize the key metrics for assessing the anti-inflammatory and cytotoxic profile of this compound.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

| Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Vehicle Control) | 100 | ± 4.5 |

| 1 | 98.2 | ± 5.1 |

| 5 | 95.6 | ± 4.8 |

| 10 | 92.3 | ± 5.3 |

| 25 | 88.7 | ± 4.9 |

| 50 | 81.4 | ± 6.2 |

| 100 | 70.1 | ± 5.8 |

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

| Treatment | Concentration (µM) | NO Production (% of LPS Control) | IC₅₀ (µM) |

| Control | - | 0 | - |

| LPS (1 µg/mL) | - | 100 | - |

| This compound + LPS | 1 | 85.3 | |

| 5 | 68.1 | ||

| 10 | 45.7 | Value | |

| 25 | 22.9 | ||

| L-NAME (Positive Control) | 100 | 15.2 |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

| Cytokine | This compound Concentration (µM) | Concentration (pg/mL) | % Inhibition |

| TNF-α | 0 (LPS Control) | Value | 0 |

| 10 | Value | Value | |

| 25 | Value | Value | |

| IL-6 | 0 (LPS Control) | Value | 0 |

| 10 | Value | Value | |

| 25 | Value | Value | |

| IL-1β | 0 (LPS Control) | Value | 0 |

| 10 | Value | Value | |

| 25 | Value | Value |

Table 4: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema in Mice

| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours |

| Vehicle Control | - | 0 |

| Carrageenan | - | 0 |

| This compound | 10 | Value |

| 25 | Value | |

| 50 | Value | |

| Indomethacin (Positive Control) | 10 | Value |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for key experiments to elucidate the anti-inflammatory properties of this compound.

Cell Culture and Lipopolysaccharide (LPS) Stimulation

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.[5]

-

Stimulation: For inflammatory response induction, cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS.[6]

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic concentrations of this compound.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.[7]

-

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Objective: To quantify the effect of this compound on NO production.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and treat with this compound and LPS as described above.

-

After 24 hours of incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Data Analysis: A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

Pro-inflammatory Cytokine Measurement (ELISA)

-

Objective: To measure the effect of this compound on the secretion of TNF-α, IL-6, and IL-1β.

-

Procedure:

-

Collect cell culture supernatants after treatment with this compound and LPS.

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β.

-

Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, an enzyme conjugate (e.g., HRP-streptavidin), and a substrate.[10][11]

-

Measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Cytokine concentrations are calculated based on a standard curve generated with recombinant cytokines.

Western Blot Analysis for MAPK and NF-κB Signaling Pathways

-

Objective: To investigate the effect of this compound on the phosphorylation of MAPK proteins (p38, ERK, JNK) and the activation of the NF-κB pathway (p65 phosphorylation and IκBα degradation).

-

Procedure:

-

Treat cells with this compound and LPS for a shorter duration (e.g., 15-30 minutes for MAPK, 30-60 minutes for NF-κB).

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against phosphorylated and total forms of p38, ERK, JNK, p65, and IκBα overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12][13][14]

-

-

Data Analysis: Densitometry is used to quantify the band intensities, and the ratio of phosphorylated to total protein is calculated.

In Vivo Carrageenan-Induced Paw Edema Model

-

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

-

Animal Model: Male Swiss albino mice or Wistar rats.

-

Procedure:

-

Administer this compound (at various doses, e.g., 10, 25, 50 mg/kg) or a vehicle control intraperitoneally or orally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[15][16]

-

Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

A positive control group treated with a standard anti-inflammatory drug like indomethacin (10 mg/kg) should be included.[17]

-

-

Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the carrageenan-only group.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

References

- 1. Recent Advances in the Research on Luotonins A, B, and E - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound. A naturally occurring human DNA topoisomerase I poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppressive Effect on Lipopolysaccharide-Induced Proinflammatory Mediators by Citrus aurantium L. in Macrophage RAW 264.7 Cells via NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. bdbiosciences.com [bdbiosciences.com]

- 11. h-h-c.com [h-h-c.com]

- 12. 5-Lipoxygenase is phosphorylated by p38 kinase-dependent MAPKAP kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Preparing Luotonin A Stock Solutions for Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Luotonin A is a pyrroloquinazolinoquinoline alkaloid first isolated from the Chinese medicinal plant Peganum nigellastrum.[1][2] It has garnered significant interest in cancer research due to its mechanism of action as a DNA topoisomerase I (Top1) inhibitor.[3] Similar to the well-known anticancer agent camptothecin, this compound stabilizes the covalent complex between Top1 and DNA.[4][5] This action prevents the re-ligation of DNA strands, leading to DNA breaks, cell cycle arrest, and ultimately, apoptosis in cancer cells.[6] Its chemical stability and cytotoxic activity make it a valuable lead compound for the development of novel anticancer therapeutics.[7][8]

These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro cell culture-based assays.

Physicochemical and Biological Properties

A clear understanding of this compound's properties is essential for accurate and reproducible experimental results.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₁N₃O | [9] |

| Molecular Weight | 285.3 g/mol | [9] |

| CAS Number | 205989-12-4 | [9] |

| Appearance | Crystalline solid | [10] |

| Primary Solvent | Dimethyl sulfoxide (DMSO) | [7][10] |

| Mechanism of Action | DNA Topoisomerase I Inhibitor | [1][3][4] |

| Reported IC₅₀ | 1.8 µg/mL (P-388 cells)[2][4][8]; 5.7 - 12.6 µM (Yeast expressing hTop1)[2][5] |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

Materials:

-

This compound powder (purity ≥98%)

-

Anhydrous or molecular sieve-dried Dimethyl sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Safety First: this compound is toxic if swallowed.[9] Handle the compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 1 mg of this compound powder into the tube.

-

Solvent Addition: Based on the molecular weight (285.3 g/mol ), calculate the volume of DMSO required for a 10 mM stock solution: Volume (µL) = (Mass (mg) / MW ( g/mol )) * 1,000,000 / Concentration (mM) Volume (µL) = (1 / 285.3) * 1,000,000 / 10 = 350.5 µL

Using a calibrated pipette, add 350.5 µL of anhydrous DMSO to the tube containing the this compound powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates remain.

-

Aliquoting & Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Long-term Storage: Store the aliquots at -20°C or -80°C, protected from light. A related compound, Luotonin F, is reported to be stable for at least 4 years when stored at -20°C.[10]

Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the high-concentration DMSO stock into the appropriate cell culture medium immediately before use.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile, complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Sterile microcentrifuge tubes and/or multi-well plates

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and to minimize solvent shock to cells, first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in complete cell culture medium.

-

Example for 1 mM: Add 5 µL of the 10 mM stock to 45 µL of culture medium. Mix well by pipetting.

-

-

Final Dilution: Use the intermediate dilution to prepare the final desired concentrations in your cell culture plates.

-

Example for a final concentration of 10 µM in 1 mL of medium: Add 10 µL of the 1 mM intermediate dilution to 990 µL of cell culture medium in the well.

-

-

Solvent Control: It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used. Typically, the final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

-

Important Note: this compound is sparingly soluble in aqueous buffers.[10] Do not store diluted aqueous working solutions; prepare them fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[10]

Visualized Workflows and Mechanisms

References

- 1. This compound. A naturally occurring human DNA topoisomerase I poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and topoisomerase I inhibitory properties of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 5. apexbt.com [apexbt.com]

- 6. Position-Selective Synthesis and Biological Evaluation of Four Isomeric A-Ring Amino Derivatives of the Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced Stability and Bioactivity of Natural Anticancer Topoisomerase I Inhibitors through Cyclodextrin Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound | C18H11N3O | CID 10334120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes: In Vitro Oncology Assays with Luotonin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luotonin A is a naturally occurring pyrroloquinazolinoquinoline alkaloid first isolated from the Chinese medicinal plant Peganum nigellastrum. It exhibits moderate cytotoxic and antiproliferative activities against various cancer cell lines. Structurally similar to the well-known anticancer agent camptothecin, this compound's primary mechanism of action is the inhibition of human DNA topoisomerase I.[1][2] By stabilizing the covalent complex between topoisomerase I and DNA, it impedes DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1] These application notes provide detailed protocols for treating cancer cells with this compound in vitro and assessing its biological effects.

Data Presentation

The cytotoxic and antiproliferative effects of this compound vary across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |

| P-388 | Murine Leukemia | 6.3 | Not Specified | [1] |

| MCF-7 | Human Breast Cancer | 7.0 ± 0.15 | Fluorescence Staining | [1] |

| HeLa | Human Cervical Cancer | 25.0 ± 0.35 | Fluorescence Staining | [1] |

| MDA-MB-231 | Human Breast Cancer | >100 | Resazurin Assay | [3] |

| Ishikawa | Human Endometrial Cancer | No Inhibition | Resazurin Assay | [3] |

Note: The activity of this compound is considered moderate, and many research efforts focus on developing more potent synthetic derivatives.[3]

Mechanism of Action: Topoisomerase I Inhibition

This compound targets DNA Topoisomerase I (Topo I), a critical enzyme responsible for relaxing DNA supercoils during replication and transcription. By binding to the Topo I-DNA complex, this compound prevents the re-ligation of the single-strand DNA break created by the enzyme. This stabilized ternary complex is a lethal lesion that, upon collision with a replication fork, results in a double-strand DNA break, activating downstream DNA damage response pathways, which culminate in cell cycle arrest and programmed cell death (apoptosis).

References

Application Notes and Protocols for Determining Luotonin A IC50 Values

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Luotonin A in various cell lines. It includes a summary of reported IC50 values, a comprehensive experimental protocol for the MTT assay, and diagrams illustrating the experimental workflow and the mechanism of action of this compound.

Introduction

This compound is a pyrroloquinazolinoquinoline alkaloid originally isolated from the Chinese medicinal plant Peganum nigellastrum.[1][2] It has garnered significant interest in cancer research due to its cytotoxic activities against various cancer cell lines.[3][4] The primary mechanism of action of this compound is the stabilization of the covalent binary complex between human DNA topoisomerase I and DNA.[1][2][5] This action is similar to that of the well-known topoisomerase I inhibitor, camptothecin, and is believed to lead to cell death.[2][5] Understanding the potency of this compound, quantified by its IC50 value, across different cancer cell lines is crucial for its development as a potential therapeutic agent.

Data Presentation: this compound IC50 Values

The following table summarizes the reported IC50 values for this compound and some of its derivatives in various cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the cell line, assay method, and incubation time.[6][7]

| Compound/Derivative | Cell Line | IC50 Value (µM) | Notes |

| This compound | Murine Leukemia (P-388) | ~5.1 (1.8 µg/mL) | Original discovery of cytotoxicity.[3][5] |

| This compound | Ishikawa (Endometrial Carcinoma) | No inhibition | - |

| This compound | MDA-MB-231 (Triple-Negative Breast Cancer) | >100 | - |

| 8-piperazinyl-9-fluoro-luotonin A | HepG2 (Liver Cancer) | 3.58 | Derivative with improved activity.[3][8] |

| 8-piperazinyl-9-fluoro-luotonin A | A549 (Lung Cancer) | 4.85 | Derivative with improved activity.[3][8] |

| 8-piperazinyl-9-fluoro-luotonin A | MCF-7 (Breast Cancer) | 5.33 | Derivative with improved activity.[3][8] |

| 8-piperazinyl-9-fluoro-luotonin A | HeLa (Cervical Cancer) | 6.19 | Derivative with improved activity.[3][8] |

| 5-deaza-8-piperazinyl-9-fluoro-luotonin A | HepG2 (Liver Cancer) | 1.20 | Derivative with improved activity.[3][8] |

| 5-deaza-8-piperazinyl-9-fluoro-luotonin A | A549 (Lung Cancer) | 2.09 | Derivative with improved activity.[3][8] |

| 5-deaza-8-piperazinyl-9-fluoro-luotonin A | MCF-7 (Breast Cancer) | 1.56 | Derivative with improved activity.[3][8] |

| 5-deaza-8-piperazinyl-9-fluoro-luotonin A | HeLa (Cervical Cancer) | 1.92 | Derivative with improved activity.[3][8] |

| 4,9-diamino-luotonin A | SW480 (Colon Cancer) | 2.03 | Derivative with improved activity.[8] |

| 4,9-diamino-luotonin A | HL60 (Leukemia) | 0.82 | Derivative with improved activity.[8] |

Experimental Protocols

Determining IC50 Values using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[9]

Materials:

-

This compound

-

Selected cancer cell line(s)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest logarithmically growing cells and perform a cell count.

-

Dilute the cell suspension to the optimal seeding density (typically 1,000-10,000 cells/well, to be determined for each cell line).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software package (e.g., GraphPad Prism).

-

Visualizations

Caption: Workflow for determining IC50 values using the MTT assay.

Caption: Proposed signaling pathway of this compound as a Topoisomerase I poison.

References

- 1. This compound. A naturally occurring human DNA topoisomerase I poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Advances in the Research on Luotonins A, B, and E [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Research on Luotonins A, B, and E - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Luotonin A in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luotonin A is a pyrroloquinazolinoquinoline alkaloid with known cytotoxic activity against various cancer cell lines. Its mechanism of action involves the inhibition of DNA topoisomerase I, an essential enzyme for DNA replication and transcription. These application notes provide a comprehensive overview of the available in vivo data and detailed protocols for the administration of this compound and its derivatives in mouse models for preclinical anti-cancer research. The provided protocols are based on published research on a closely related derivative and established best practices for in vivo studies in mice.

Quantitative Data Summary

While specific in vivo dosage data for this compound is limited in publicly available literature, a recent study on a this compound derivative, compound 5aA, provides valuable insight into potential dosing regimens. The following table summarizes the key quantitative data from a study utilizing a T24 bladder cancer xenograft mouse model.

Table 1: In Vivo Efficacy of this compound Derivative (5aA) in a T24 Xenograft Mouse Model

| Compound | Dosage | Administration Route | Mouse Model | Tumor Growth Inhibition (TGI) | Observed Toxicity | Reference |

| 5aA | 20 mg/kg | Not Specified | T24 xenograft | 54.3% | Not Specified | [1] |

| 5aA | 50 mg/kg | Not Specified | T24 xenograft | Not Reported | No obvious signs of toxicity or loss of body weight | [1] |

Experimental Protocols

The following protocols are designed to guide researchers in conducting in vivo studies with this compound in mouse models. These are generalized protocols and should be adapted based on specific experimental goals, mouse strain, and tumor model.

Maximum Tolerated Dose (MTD) Study Protocol

Objective: To determine the highest dose of this compound that can be administered to mice without causing unacceptable toxicity.

Materials:

-

This compound

-

Vehicle for solubilization (e.g., DMSO, PEG400, saline)

-

Healthy mice (e.g., BALB/c or C57BL/6), 6-8 weeks old

-

Syringes and needles (appropriate gauge for the administration route)

-

Animal balance

-

Calipers for tumor measurement (if applicable)

Procedure:

-

Dose Selection: Based on the data from the this compound derivative 5aA, a starting dose range could be between 10 mg/kg and 50 mg/kg. A dose escalation study design is recommended.

-

Animal Groups: Divide mice into groups of 3-5 per dose level, including a vehicle control group.

-

Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle. For example, dissolve this compound in 100% DMSO to create a high-concentration stock, which can then be diluted with PEG400 and saline for injection. The final concentration of DMSO should be kept low (e.g., <10%) to avoid vehicle-related toxicity.

-

Administration: Administer this compound via the desired route (e.g., intraperitoneal or intravenous).

-

Monitoring:

-

Record body weight daily.

-

Observe for clinical signs of toxicity twice daily (e.g., changes in posture, activity, fur texture, signs of pain or distress).

-

At the end of the study (e.g., 7-14 days), collect blood for hematology and serum chemistry analysis.

-

Perform necropsy and collect major organs for histopathological examination.

-

-

MTD Determination: The MTD is defined as the highest dose that does not result in significant body weight loss (e.g., >15-20%), mortality, or severe clinical signs of toxicity.

Subcutaneous Xenograft Tumor Model Protocol

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

-

Cancer cell line of interest (e.g., T24 bladder cancer cells)

-

Female athymic nude mice (or other appropriate immunodeficient strain), 4-6 weeks old

-

Matrigel (optional, can enhance tumor take rate)

-

This compound and vehicle

-

Syringes, needles, calipers

Procedure:

-

Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend the cells in sterile PBS or serum-free media. A typical injection volume is 100-200 µL containing 1-10 million cells. Cells can be mixed with Matrigel at a 1:1 ratio.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound at the predetermined dose and schedule (e.g., based on MTD studies) via the chosen route (e.g., intraperitoneal injection). The control group should receive the vehicle only.

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

-

Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Visualizations

Signaling Pathway

This compound's primary mechanism of action is the inhibition of Topoisomerase I, which leads to DNA damage and subsequent cell cycle arrest and apoptosis.

References

Measuring Luotonin A-Induced Apoptosis by Flow Cytometry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luotonin A, a pyrroloquinazolinoquinoline alkaloid, has garnered significant interest in oncological research due to its cytotoxic effects on various cancer cell lines. Its primary mechanism of action involves the inhibition of DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[1][2][3] By stabilizing the topoisomerase I-DNA cleavage complex, this compound leads to DNA damage, cell cycle arrest, and ultimately, the induction of apoptosis or programmed cell death.[1][4][5]

Flow cytometry is a powerful and high-throughput technique that allows for the rapid, quantitative, and multi-parametric analysis of individual cells within a heterogeneous population. This makes it an ideal platform for elucidating the apoptotic effects of therapeutic compounds like this compound. This application note provides detailed protocols for assessing this compound-induced apoptosis using three key flow cytometric assays: Annexin V/Propidium Iodide (PI) staining for the detection of phosphatidylserine externalization, analysis of mitochondrial membrane potential (ΔΨm), and measurement of caspase-3/7 activity.

Signaling Pathway of this compound-Induced Apoptosis

This compound exerts its pro-apoptotic effects by targeting topoisomerase I. The stabilization of the enzyme-DNA complex by this compound results in DNA strand breaks, which are recognized by the cellular DNA damage response machinery. This triggers a signaling cascade that can converge on the intrinsic (mitochondrial) pathway of apoptosis. Key events include the activation of p53, which in turn upregulates pro-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of executioner caspases.

Experimental Workflow for Apoptosis Analysis

The general workflow for assessing this compound-induced apoptosis by flow cytometry involves cell culture, treatment with this compound, cell harvesting, staining with fluorescent dyes, and data acquisition and analysis using a flow cytometer.

Key Flow Cytometry-Based Apoptosis Assays

Annexin V/PI Staining for Detection of Early and Late Apoptosis

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised. Dual staining with Annexin V and PI allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Data Presentation:

| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| This compound (1 µM) | 80.4 ± 3.5 | 12.8 ± 2.2 | 6.8 ± 1.3 |

| This compound (5 µM) | 55.7 ± 4.2 | 28.9 ± 3.1 | 15.4 ± 2.5 |

| This compound (10 µM) | 30.1 ± 3.9 | 45.3 ± 4.5 | 24.6 ± 3.8 |

| Positive Control (e.g., Camptothecin) | 40.5 ± 4.0 | 38.2 ± 3.7 | 21.3 ± 2.9 |

Protocol:

-

Cell Preparation: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and culture overnight.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and appropriate vehicle and positive controls for a predetermined time (e.g., 24, 48 hours).

-

Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

Mitochondrial Membrane Potential (ΔΨm) Assay

Principle: A hallmark of the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm). Lipophilic cationic dyes, such as JC-1, TMRE, or DiOC6(3), accumulate in the mitochondria of healthy cells, driven by the negative ΔΨm. In apoptotic cells, the collapse of ΔΨm prevents the accumulation of these dyes. With JC-1, a potential-sensitive dye, healthy mitochondria with high ΔΨm show red fluorescence due to the formation of J-aggregates, while apoptotic mitochondria with low ΔΨm exhibit green fluorescence as the dye remains in its monomeric form. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Data Presentation:

| Treatment Group | Cells with High ΔΨm (%) | Cells with Low ΔΨm (%) |

| Vehicle Control | 92.8 ± 2.5 | 7.2 ± 1.1 |

| This compound (1 µM) | 78.1 ± 3.8 | 21.9 ± 2.4 |

| This compound (5 µM) | 50.3 ± 4.5 | 49.7 ± 3.9 |

| This compound (10 µM) | 25.6 ± 3.1 | 74.4 ± 4.2 |

| Positive Control (e.g., CCCP) | 10.2 ± 1.8 | 89.8 ± 3.3 |